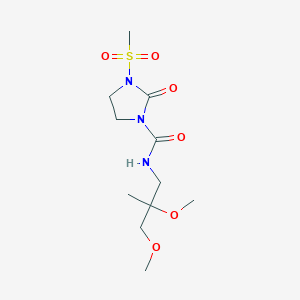

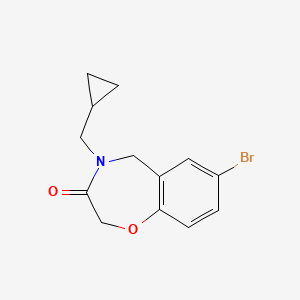

![molecular formula C17H18FNO3 B2887940 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1798038-56-8](/img/structure/B2887940.png)

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide is a chemical compound with the linear formula C14H12FNO2 . It has a molecular weight of 245.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

While specific chemical reactions involving 3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide are not mentioned in the sources retrieved, benzamides in general can be synthesized from the reaction between carboxylic acids and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide are not extensively detailed in the sources retrieved. It has a molecular weight of 245.256 .Applications De Recherche Scientifique

Neurological Applications

One prominent application is in the study of Alzheimer's disease. A structurally similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease, subjects with mild cognitive impairment, and control individuals. Significant decreases in receptor densities correlated with clinical symptoms, highlighting the compound's potential for neurological research (Kepe et al., 2006).

Oncological Applications

In the field of oncology, fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for imaging the sigma-2 receptor status of solid tumors using PET. These compounds, including variations with fluorine-18 labeling, showed high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models. This demonstrates their utility in non-invasively assessing tumor receptor status, which is crucial for cancer diagnosis and therapy monitoring (Tu et al., 2007).

Materials Science Applications

In materials science, electroactive polyamides containing bis(diphenylamino)-fluorene units have been developed. These polyamides exhibited excellent solubility, outstanding thermal stability, and significant electrochromic and electrofluorescent dual-switching properties. Such materials are promising for advanced applications in optoelectronic devices and sensors, showcasing the compound's potential in the development of novel materials with desirable electronic properties (Sun et al., 2016).

Pharmacological Applications

Pharmacologically, the compound has been explored in the context of developing novel fluorine-18 labeled tracers for PET. These tracers aim to improve the chemoselective labeling of peptides, which is vital for tracking biological processes and disease states in living organisms. The successful development of [(18)F]fluorothiols as peptide labeling reagents exemplifies the compound's role in advancing diagnostic imaging technologies (Glaser et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, glyburide, has been shown to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome plays a crucial role in the heart during acute myocardial infarction, where it amplifies the inflammatory response and mediates further damage .

Mode of Action

It’s worth noting that the friedel crafts acylation and clemmensen reduction are common reactions in the synthesis of benzamide derivatives . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The nlrp3 inflammasome, which is a potential target of this compound, is involved in the inflammatory response during acute myocardial infarction .

Result of Action

The inhibition of the nlrp3 inflammasome, a potential target of this compound, can limit myocardial injury after ischemia-reperfusion .

Propriétés

IUPAC Name |

3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXPRWBSKMXGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2887857.png)

![4-tert-butyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2887862.png)

![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2887871.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2887880.png)